RU-521

描述

RU.521 是一种针对环状GMP-AMP合酶 (cGAS) 的小分子抑制剂,cGAS 是一种在先天免疫反应中发挥关键作用的酶,通过检测胞质双链 DNA (dsDNA) 来发挥作用。 cGAS 的激活会导致环状 GMP-AMP (cGAMP) 的产生,而 cGAMP 随后会激活干扰素基因刺激剂 (STING) 途径,从而导致 I 型干扰素和其他促炎细胞因子的产生 。 RU.521 被鉴定为一种有效的 cGAS 抑制剂,使其成为研究免疫反应和自身免疫性疾病潜在治疗应用的宝贵工具 .

科学研究应用

RU.521 具有广泛的科学研究应用,特别是在免疫学、神经学和炎症性疾病领域。 它已被用于研究 cGAS 在检测胞质 dsDNA 和随后激活 STING 途径中的作用 。 在自身免疫性疾病模型中,例如 Aicardi-Goutières 综合征,RU.521 已被证明可以减少 I 型干扰素和其他促炎细胞因子的产生 。 此外,RU.521 还被用于研究 cGAS 抑制对蛛网膜下腔出血后神经炎症和脑损伤的影响 。 该化合物还被探索用于治疗炎症性肠病和其他以过度免疫激活为特征的疾病的潜在治疗应用 .

作用机制

生化分析

Biochemical Properties

RU-521 plays a crucial role in biochemical reactions by selectively inhibiting cyclic GMP-AMP synthase (cGAS). cGAS is an enzyme responsible for detecting cytosolic double-stranded DNA (dsDNA) and synthesizing cyclic GMP-AMP (cGAMP), which subsequently activates the stimulator of interferon genes (STING) pathway. This compound binds to the cGAS/dsDNA complex with high affinity (Kd = 36.2 nM) and suppresses cGAS-mediated signaling with an IC50 of 0.7 μM . This inhibition reduces the production of interferon and other pro-inflammatory cytokines, making this compound a valuable tool for studying immune responses and potential therapeutic interventions .

Cellular Effects

This compound has been shown to exert significant effects on various cell types and cellular processes. In macrophages from a mouse model of Aicardi-Goutières syndrome, this compound reduces the constitutive expression of interferon . Additionally, this compound mitigates subarachnoid hemorrhage-induced brain injury by regulating microglial polarization and neuroinflammation through the cGAS/STING/NF-κB pathway . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting cGAS activity and reducing the production of cGAMP .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of cGAS. By binding to the cGAS/dsDNA complex, this compound prevents the synthesis of cGAMP, a second messenger that activates the STING pathway . This inhibition leads to a decrease in the production of type I interferons and pro-inflammatory cytokines, thereby modulating immune responses . This compound’s ability to inhibit cGAS-mediated signaling makes it a valuable tool for studying DNA-induced innate immune responses and potential therapeutic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has demonstrated stability and efficacy over time. Studies have shown that this compound can reduce apoptosis and neuroinflammation in vitro and in vivo . The compound’s effects on cellular function, including its ability to regulate microglial polarization and reduce neuroinflammation, have been observed over extended periods .

Dosage Effects in Animal Models

This compound’s effects vary with different dosages in animal models. In a study on subarachnoid hemorrhage-induced brain injury, this compound was administered at a dose of 5 mg/kg via intraperitoneal injection, resulting in significant improvements in neurological outcomes and reductions in neuroinflammation . Higher doses of this compound have been associated with increased efficacy, but potential toxic or adverse effects at very high doses have not been extensively studied .

Metabolic Pathways

This compound is involved in metabolic pathways related to the cGAS-STING signaling axis. By inhibiting cGAS, this compound reduces the synthesis of cGAMP and subsequently modulates the downstream activation of STING and TBK1, leading to decreased production of type I interferons and pro-inflammatory cytokines . This modulation of metabolic pathways highlights this compound’s potential as a therapeutic agent for conditions involving dysregulated immune responses .

Transport and Distribution

This compound’s transport and distribution within cells and tissues are influenced by its interactions with cGAS. The compound’s ability to inhibit cGAS activity suggests that it may be localized primarily in the cytoplasm, where cGAS is found .

Subcellular Localization

This compound’s subcellular localization is closely tied to its target, cGAS. As cGAS is primarily localized in the cytoplasm, this compound is expected to exert its effects within this compartment . The compound’s ability to inhibit cGAS-mediated signaling and reduce the production of pro-inflammatory cytokines underscores its potential as a therapeutic agent for modulating immune responses at the subcellular level .

准备方法

化学反应分析

RU.521 主要与 cGAS 发生抑制反应。 它与 cGAS/dsDNA 复合物结合,解离常数 (Kd) 为 36.2 纳摩尔 。 该化合物以 700 纳摩尔的抑制浓度 (IC50) 抑制 cGAS 介导的信号传导 。 RU.521 在正常条件下不会发生明显的氧化、还原或取代反应。 它与 cGAS 相互作用形成的主要产物是抑制 cGAMP 的产生,从而导致 STING 途径的活化减少以及 I 型干扰素的产生减少 .

相似化合物的比较

RU.521 是已发现和研究的几种 cGAS 抑制剂之一,它们具有潜在的治疗应用。 其他类似的化合物包括化合物 3,该化合物已被证明比 RU.521 表现出更好的抑制活性

属性

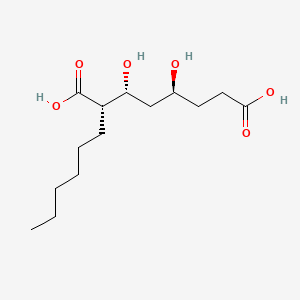

IUPAC Name |

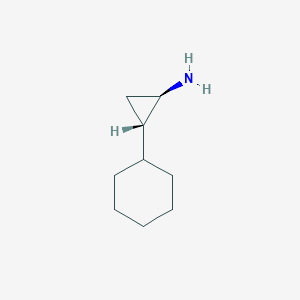

2-(4,5-dichloro-1H-benzimidazol-2-yl)-5-methyl-4-(3-oxo-1H-2-benzofuran-1-yl)-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Cl2N4O3/c1-8-13(16-9-4-2-3-5-10(9)18(27)28-16)17(26)25(24-8)19-22-12-7-6-11(20)14(21)15(12)23-19/h2-7,16,24H,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAWZUQAOMURCLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=NC3=C(N2)C=CC(=C3Cl)Cl)C4C5=CC=CC=C5C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Cl2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does RU.521 interact with cGAS to inhibit its activity?

A1: While the precise mechanism of inhibition by RU.521 remains to be fully elucidated, research suggests that it likely binds to the catalytic domain of cGAS. Structural studies have shown that RU.521 can occupy a significant portion of the cGAS active site, potentially interfering with the binding of its substrate, ATP, and/or preventing the formation of the cGAMP product. []

Q2: What are the downstream effects of cGAS inhibition by RU.521?

A2: By inhibiting cGAS, RU.521 effectively disrupts the cGAS-STING pathway, leading to a decrease in the production of type I interferons and other pro-inflammatory cytokines. This has been observed in both in vitro and in vivo studies using various disease models. [, , , , , , , ]

Q3: What is the molecular formula and weight of RU.521?

A3: The molecular formula of RU.521 is C19H11Cl2N5O3, and its molecular weight is 428.23 g/mol.

Q4: Is there any information available regarding the material compatibility, stability, or catalytic properties of RU.521?

A4: The provided research articles primarily focus on RU.521's biological activity as a cGAS inhibitor. Information regarding its material compatibility, stability under various conditions, or any potential catalytic properties is not discussed in these studies.

Q5: Have there been any computational studies investigating the interaction of RU.521 with cGAS?

A5: Yes, computational studies have been conducted to model the interaction between RU.521 and the human cGAS catalytic domain. These studies have provided insights into the potential binding mode of RU.521 within the cGAS active site, supporting the hypothesis that it acts as a competitive inhibitor. []

Q6: Are there any structure-activity relationship (SAR) studies exploring modifications to the RU.521 scaffold?

A6: The provided research articles primarily focus on the biological activity of RU.521 itself and do not delve into detailed SAR studies exploring structural modifications and their impact on activity, potency, or selectivity.

Q7: Is there any information about SHE (Safety, Health, and Environment) regulations regarding RU.521?

A7: The provided research articles primarily focus on the scientific aspects of RU.521 and do not discuss SHE regulations related to its handling, use, or disposal.

Q8: What is known about the pharmacokinetic and pharmacodynamic properties of RU.521?

A8: The research articles primarily focus on the in vitro and in vivo applications of RU.521. While some studies demonstrate its efficacy in various disease models, they do not provide detailed information on its absorption, distribution, metabolism, excretion (ADME) profiles, or specific in vivo activity and efficacy parameters.

Q9: What in vitro and in vivo models have been used to study the efficacy of RU.521?

A9: RU.521 has been investigated in a variety of in vitro and in vivo models. These include:

- Cell-based assays: Primary macrophages from autoimmune mice, human bronchi epithelial cells (HBECs) treated with Aspergillus fumigatus. [, ]

- Animal models: Mouse models of colitis, [, ] amyotrophic lateral sclerosis (ALS), [] postoperative cognitive dysfunction (POCD), [] ischemia/reperfusion injury, [, ] ulcerative colitis, [] rheumatoid arthritis, [, ] sepsis-induced acute kidney injury, [] cerebral ischemia-reperfusion injury. []

Q10: Is there any evidence of resistance developing to RU.521?

A10: The development of resistance to RU.521 is not discussed in the provided research articles. As with any targeted therapy, the emergence of resistance is a possibility that would require further investigation.

Q11: What is known about the toxicity and safety profile of RU.521?

A11: While some studies demonstrate the therapeutic potential of RU.521 in various disease models, they do not provide detailed information on its potential toxicity, adverse effects, or long-term safety profile. Further research is needed to fully assess its safety for potential clinical applications.

Q12: What strategies have been explored to improve the delivery of RU.521 to specific targets or tissues?

A12: One study explored the use of programmable nanomicelles loaded with RU.521 (STING-inhibiting micelles, SIMs). These SIMs were designed to selectively target inflamed tissues in a mouse model of colitis, demonstrating enhanced efficacy and reduced potential off-target effects. [] Another study investigated a nanomedicine-in-hydrogel (NiH) system for co-delivery of RU.521 and cfDNA-scavenging cationic nanoparticles to lymph nodes in a rheumatoid arthritis model, showing promising results in systemic immunosuppression. []

Q13: Are there any identified biomarkers to predict RU.521 efficacy or monitor treatment response?

A13: The research primarily focuses on the therapeutic potential and mechanism of action of RU.521, without delving into specific biomarkers to predict its efficacy or monitor treatment response. Further research is needed to identify reliable biomarkers for personalized treatment approaches.

Q14: What analytical methods are commonly used to characterize and quantify RU.521?

A14: The specific analytical methods employed to characterize and quantify RU.521 are not detailed in the provided research articles. Standard analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used to characterize and quantify small molecules like RU.521 in biological samples.

Q15: Is there any information available regarding the environmental impact, degradation, dissolution, or solubility of RU.521?

A15: The provided research articles primarily focus on the biological activity of RU.521. Information regarding its environmental impact, degradation pathways, dissolution rate, or solubility in various media is not discussed in these studies.

Q16: Are there any details on the analytical method validation for RU.521 analysis?

A16: The specific details regarding analytical method validation for RU.521, including accuracy, precision, and specificity, are not elaborated upon in the provided research articles.

Q17: Is there any information available regarding the quality control and assurance measures for RU.521?

A17: The research articles primarily focus on the scientific aspects of RU.521 and do not discuss specific quality control and assurance measures implemented during its development, manufacturing, or distribution.

Q18: What is known about the immunogenicity of RU.521 and potential immune responses?

A18: The research articles primarily focus on RU.521's impact on the innate immune response through cGAS inhibition and do not provide specific information regarding its own potential to elicit an immune response (immunogenicity).

Q19: Does RU.521 interact with drug transporters or metabolizing enzymes?

A19: The research articles do not provide specific information about RU.521's interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.

Q20: What is known about the biocompatibility and biodegradability of RU.521?

A20: The provided research articles primarily focus on RU.521's role as a cGAS inhibitor and do not delve into its biocompatibility or biodegradability.

Q21: Are there any established methods for recycling or managing RU.521 waste?

A21: The provided research articles primarily focus on the biological activity of RU.521 and do not discuss specific methods for recycling or managing waste generated during its synthesis, use, or disposal.

Q22: What research infrastructure and resources are important for advancing research on RU.521 and similar compounds?

A22: Advancing research on RU.521 and related cGAS inhibitors requires access to:

Q23: What are some historical milestones in the development and understanding of RU.521 as a cGAS inhibitor?

A23: Key milestones include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

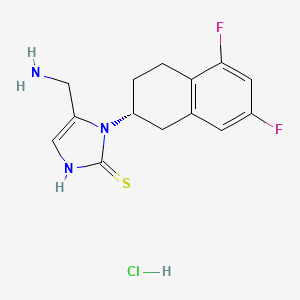

![(2'S,3S,3'R,5'R)-N-(4-carbamoyl-2-methoxyphenyl)-6-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-2-oxospiro[1H-pyrrolo[3,2-c]pyridine-3,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610514.png)

![2,2-dimethyl-N-[(7S)-6-oxo-5,7-dihydrobenzo[d][1]benzazepin-7-yl]-N'-(2,2,3,3,3-pentafluoropropyl)propanediamide](/img/structure/B610519.png)

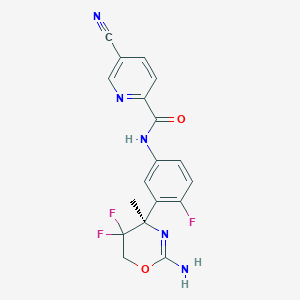

![(2'S,3'S,5'R,6S)-N-(4-carbamoyl-2-methoxyphenyl)-2-chloro-3'-(3-chloro-2-fluorophenyl)-5'-(2,2-dimethylpropyl)-5-oxospiro[4H-thieno[3,2-b]pyrrole-6,4'-pyrrolidine]-2'-carboxamide](/img/structure/B610525.png)

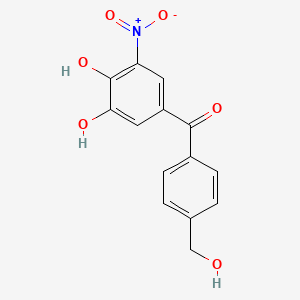

![1-{4-[(R)-3-[(E)-Hydroxyimino]-3-(2-methyl-pyridin-4-yl)-1-o-tolyl-propyl]-phenyl}-piperidine-4-carboxylic acid](/img/structure/B610530.png)

![2-[5-[(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide](/img/structure/B610533.png)